1-Phenylimidazolidine-2,4-dione 1-Phenylimidazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 15414-78-5
VCID: VC21025267
InChI: InChI=1S/C9H8N2O2/c12-8-6-11(9(13)10-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,12,13)
SMILES: C1C(=O)NC(=O)N1C2=CC=CC=C2
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol

1-Phenylimidazolidine-2,4-dione

CAS No.: 15414-78-5

Cat. No.: VC21025267

Molecular Formula: C9H8N2O2

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

1-Phenylimidazolidine-2,4-dione - 15414-78-5

Specification

CAS No. 15414-78-5
Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
IUPAC Name 1-phenylimidazolidine-2,4-dione
Standard InChI InChI=1S/C9H8N2O2/c12-8-6-11(9(13)10-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,12,13)
Standard InChI Key MPAFAYXEPQCBPP-UHFFFAOYSA-N
SMILES C1C(=O)NC(=O)N1C2=CC=CC=C2
Canonical SMILES C1C(=O)NC(=O)N1C2=CC=CC=C2

Introduction

Chemical Identity and Structure

1-Phenylimidazolidine-2,4-dione consists of a five-membered imidazolidine ring containing two carbonyl groups at positions 2 and 4, with a phenyl group attached to the nitrogen at position 1. The structural features of this compound significantly influence its physical, chemical, and biological properties.

Basic Information

Table 1: Chemical Identity of 1-Phenylimidazolidine-2,4-dione

ParameterValue
IUPAC Name1-Phenylimidazolidine-2,4-dione
Common Names1-Phenylhydantoin, Phenyl-hydantoin, 1-Phenyl-2,4-imidazolidinedione
CAS Registry Number15414-78-5
Molecular FormulaC₉H₈N₂O₂
Molecular Weight176.17 g/mol
InChI KeyMPAFAYXEPQCBPP-UHFFFAOYSA-N
SMILESC1C(=O)NC(=O)N1C2=CC=CC=C2

The compound belongs to the broader class of hydantoins (imidazolidine-2,4-diones), which have attracted significant attention in pharmaceutical research due to their diverse biological activities .

Physical and Chemical Properties

Understanding the physical and chemical properties of 1-phenylimidazolidine-2,4-dione is essential for its characterization, analysis, and application in various fields.

Chemical Reactivity

The reactivity of 1-phenylimidazolidine-2,4-dione is primarily governed by the hydantoin ring and the substituents:

  • The imidazolidine ring can undergo various transformations, including alkylation, acylation, and condensation reactions .

  • The N-H group at position 3 serves as a site for substitution reactions.

  • The carbonyl groups at positions 2 and 4 can participate in nucleophilic addition reactions.

  • The phenyl group at position 1 can be functionalized through various aromatic substitution reactions.

Derivatives with substituents at position 5 of the hydantoin ring, such as 5-[(2-bromo-4-butoxy-5-methoxyphenyl)methylidene]-1-phenylimidazolidine-2,4-dione, demonstrate how the base structure can be elaborated to create more complex compounds with enhanced biological activities .

Synthesis Methods

Several methods have been developed for the synthesis of hydantoin derivatives, including 1-phenylimidazolidine-2,4-dione and its analogs.

From Amino Acid Derivatives

Another significant synthetic approach involves the reaction of amino acids or their derivatives with phenyl isocyanate, followed by cyclization . For 1-phenylimidazolidine-2,4-dione, this would typically involve:

  • Reaction of glycine or a glycine derivative with phenyl isocyanate to form an intermediate

  • Subsequent cyclization to form the hydantoin ring system

  • Purification, typically through recrystallization from an appropriate solvent

This approach has been used for the synthesis of various 3,5-disubstituted imidazolidine-2,4-diones with yields of 70-74% .

Applications and Biological Activities

1-Phenylimidazolidine-2,4-dione and related hydantoin derivatives exhibit a wide range of biological activities, making them valuable scaffolds in medicinal chemistry and drug discovery.

Pharmacological Activities

Table 3: Biological Activities of Hydantoin Derivatives

ActivityDescriptionReference
AnticonvulsantSeveral hydantoin derivatives exhibit potent anticonvulsant activity in animal models
AntinociceptiveCompounds such as 5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione show peripheral antinociceptive effects
Enzyme Inhibition3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives selectively inhibit human heart chymase
Cardiovascular EffectsSome derivatives (e.g., 5-(4-isopropylphenyl)-3-phenylimidazolidin-2,4-dione) induce hypotension and bradycardia
AntimicrobialVarious hydantoin derivatives demonstrate antimicrobial properties
AnticancerSome hydantoin derivatives show potential anticancer activity
AntiviralHydantoin-based compounds have shown antiviral activity

A recent study highlighted a hybrid compound with imidazolidine-2,4-dione and morpholine rings (specifically 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione) as exhibiting superior anticonvulsant activity compared to established drugs like phenytoin and levetiracetam in animal models .

Structure-Activity Relationships

Structure-activity relationship studies provide valuable insights into how structural modifications affect the biological activity of 1-phenylimidazolidine-2,4-dione derivatives:

  • In 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives, the 1-phenyl moiety participates in hydrophobic interactions where an optimum size is required for effective enzyme inhibition .

  • At the 1-phenyl position, a 3,4-dimethylphenyl substituent has been identified as optimal for inhibiting human heart chymase, showing high selectivity compared to chymotrypsin and cathepsin G .

  • The presence of hydrogen-bond acceptors, such as nitrile and methoxycarbonyl groups, on the phenylsulfonyl moiety enhances biological activity .

  • Molecular modeling studies suggest that in chymase inhibitors, the 1-phenyl moiety interacts with the hydrophobic P1 pocket, while the 4-carbonyl of the imidazolidine ring and sulfonyl group interact with the oxyanion hole and the His-45 side chain of chymase, respectively .

These structure-activity relationships are crucial for the rational design and optimization of 1-phenylimidazolidine-2,4-dione derivatives with enhanced biological activities.

ParameterInformationReference
GHS SymbolGHS07 (Warning)
Signal WordWarning
Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P280a: Wear protective gloves/eye protection
P304+P340: IF INHALED: Remove person to fresh air
P305+P351+P338: IF IN EYES: Rinse cautiously with water
P405: Store locked up
P501a: Dispose of contents/container according to regulations

Current Research and Future Directions

Current research on 1-phenylimidazolidine-2,4-dione and related compounds focuses on several key areas:

Synthetic Methodology Development

Researchers continue to develop more efficient and environmentally friendly methods for synthesizing hydantoin derivatives. Recent advances include:

  • Modified Bucherer-Bergs reactions using alternative solvents like PEG

  • One-pot synthesis approaches that reduce waste and improve yields

  • Green chemistry approaches to hydantoin synthesis

Medicinal Chemistry Applications

The development of novel 1-phenylimidazolidine-2,4-dione derivatives with enhanced pharmacological properties represents an active area of research:

  • Design of hybrid compounds combining the hydantoin scaffold with other bioactive moieties, such as the recently reported imidazolidine-2,4-dione derivatives with morpholine moiety

  • Development of compounds with improved anticonvulsant, antinociceptive, and enzyme inhibitory activities

  • Investigation of new therapeutic applications based on the diverse biological activities of hydantoin derivatives

Mechanistic Studies

Understanding the molecular mechanisms underlying the biological activities of 1-phenylimidazolidine-2,4-dione derivatives is crucial for rational drug design:

  • Molecular modeling studies of enzyme-inhibitor interactions

  • Structure-activity relationship studies to identify key pharmacophoric features

  • Investigation of binding modes and interactions with biological targets

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